molecular formula C23H21N3O2S B219073 3beta,25-Dihydroxy-5alpha-cholest-8(14)-en-15-one CAS No. 120185-34-4

3beta,25-Dihydroxy-5alpha-cholest-8(14)-en-15-one

Cat. No. B219073
CAS RN: 120185-34-4
M. Wt: 416.6 g/mol
InChI Key: DXYFRJNQUITWCN-CUSDDEEJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3beta,25-Dihydroxy-5alpha-cholest-8(14)-en-15-one is a steroid compound that has been extensively studied due to its potential therapeutic applications. This molecule is also known as 25-hydroxycholesterol and is a precursor to many important steroid hormones such as vitamin D3 and bile acids.

Scientific Research Applications

3beta,25-Dihydroxy-5alpha-cholest-8(14)-en-15-one has been extensively studied due to its potential therapeutic applications. It has been shown to have anti-inflammatory, antiviral, and antitumor properties. It also plays an important role in the regulation of cholesterol metabolism and the immune system.

Mechanism of Action

The mechanism of action of 3beta,25-Dihydroxy-5alpha-cholest-8(14)-en-15-one is not fully understood. However, it has been shown to activate liver X receptors (LXRs), which are transcription factors that regulate cholesterol metabolism and immune responses. It also acts as an agonist for the G protein-coupled receptor EBI2, which plays a role in immune cell migration and activation.
Biochemical and Physiological Effects
3beta,25-Dihydroxy-5alpha-cholest-8(14)-en-15-one has been shown to have various biochemical and physiological effects. It regulates cholesterol metabolism by inhibiting cholesterol synthesis and promoting cholesterol efflux from cells. It also plays a role in the immune system by promoting the differentiation of immune cells and regulating their migration and activation.

Advantages and Limitations for Lab Experiments

One advantage of using 3beta,25-Dihydroxy-5alpha-cholest-8(14)-en-15-one in lab experiments is its ability to activate LXRs and EBI2, which can be useful in studying the regulation of cholesterol metabolism and immune responses. However, one limitation is that it is not stable and can be easily oxidized, which can affect its biological activity.

Future Directions

There are many potential future directions for the study of 3beta,25-Dihydroxy-5alpha-cholest-8(14)-en-15-one. One direction is the development of novel therapeutic agents based on this molecule for the treatment of various diseases such as cancer and autoimmune disorders. Another direction is the exploration of its role in the regulation of the gut microbiome and its potential impact on human health. Additionally, further studies are needed to fully understand its mechanism of action and its potential for use in clinical settings.
Conclusion
In conclusion, 3beta,25-Dihydroxy-5alpha-cholest-8(14)-en-15-one is a steroid compound that has been extensively studied due to its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential for use in clinical settings.

Synthesis Methods

The synthesis of 3beta,25-Dihydroxy-5alpha-cholest-8(14)-en-15-one can be achieved through various methods. One of the most commonly used methods is the oxidation of cholesterol using cholesterol oxidase. This enzyme catalyzes the oxidation of the 3beta-hydroxyl group of cholesterol to form 3beta,5alpha-cholest-8(14)-en-15-one, which is then further oxidized to 3beta,25-Dihydroxy-5alpha-cholest-8(14)-en-15-one.

properties

CAS RN

120185-34-4

Product Name

3beta,25-Dihydroxy-5alpha-cholest-8(14)-en-15-one

Molecular Formula

C23H21N3O2S

Molecular Weight

416.6 g/mol

IUPAC Name

(3S,5S,9R,10S,13R,17R)-3-hydroxy-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one

InChI

InChI=1S/C27H44O3/c1-17(7-6-12-25(2,3)30)22-16-23(29)24-20-9-8-18-15-19(28)10-13-26(18,4)21(20)11-14-27(22,24)5/h17-19,21-22,28,30H,6-16H2,1-5H3/t17-,18+,19+,21+,22-,26+,27-/m1/s1

InChI Key

DXYFRJNQUITWCN-CUSDDEEJSA-N

Isomeric SMILES

C[C@H](CCCC(C)(C)O)[C@H]1CC(=O)C2=C3CC[C@H]4C[C@H](CC[C@@]4([C@H]3CC[C@]12C)C)O

SMILES

CC(CCCC(C)(C)O)C1CC(=O)C2=C3CCC4CC(CCC4(C3CCC12C)C)O

Canonical SMILES

CC(CCCC(C)(C)O)C1CC(=O)C2=C3CCC4CC(CCC4(C3CCC12C)C)O

synonyms

3 beta,25-dihydroxy-5 alpha-cholest-8(14)-en-15-one
3,25-DCEO
3,25-dihydroxycholest-8(14)-en-15-one

Origin of Product

United States

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